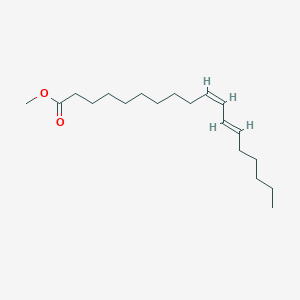

methyl (10Z,12E)-octadeca-10,12-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (10Z,12E)-octadeca-10,12-dienoate, also known as (10Z,12E)-linoleic acid methyl ester, is an isomer of linoleic acid. Linoleic acid is a dietary unsaturated fatty acid that plays a crucial role in human health. This compound is known for its beneficial physiological effects, including anti-cancer, anti-atherosclerosis, and anti-obesity properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (10Z,12E)-octadeca-10,12-dienoate typically involves the esterification of linoleic acid. This process can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through the transesterification of vegetable oils rich in linoleic acid. This process involves the reaction of the oil with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl (10Z,12E)-octadeca-10,12-dienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides, which can further decompose into aldehydes and ketones.

Reduction: It can be reduced to form saturated esters.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated esters.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical and Physical Properties

- Chemical Formula : C₁₉H₃₄O₂

- Molecular Weight : 294.5 g/mol

- Structure : Contains conjugated double bonds at the 10th and 12th positions in the carbon chain.

Chemistry

Methyl (10Z,12E)-octadeca-10,12-dienoate serves as a reference material in analytical chemistry, particularly in gas chromatography and mass spectrometry for the quantification of fatty acids. Its unique structural characteristics allow researchers to distinguish it from other fatty acid esters.

Biology

Research indicates that this compound exhibits significant biological activity:

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammation. For instance, in a study on mouse ear inflammation induced by TPA (12-O-tetradecanoylphorbol-13-acetate), it demonstrated an inhibitory effect of 43% at a dose of 500 µg.

- Antioxidant Activity : The compound has been observed to possess antioxidant properties, exhibiting significant radical scavenging activity that helps mitigate oxidative stress-related diseases.

- Anticancer Potential : There is evidence suggesting that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer models. Its mechanism likely involves modulation of signaling pathways related to cell growth and survival.

- Hepatoprotective Effects : In animal models, this compound has shown the ability to reduce liver damage induced by toxic substances through its antioxidant activity.

Medicine

Due to its biological activities, this compound is being investigated for potential health benefits:

- Dietary Supplements : The compound is being explored for its role in dietary supplements aimed at improving metabolic health and reducing inflammation.

- Functional Foods : Its incorporation into functional foods is being studied for potential benefits in cardiovascular health and weight management.

Industrial Applications

This compound is utilized in various industrial sectors:

- Cosmetics : The compound's antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection.

- Food Industry : It is used as an ingredient in health-oriented food products due to its beneficial effects on metabolism and inflammation .

Case Studies

- Anti-inflammatory Effects Study : A study published in the Journal of Nutritional Biochemistry demonstrated that this compound significantly reduced inflammatory markers in human cell lines exposed to pro-inflammatory stimuli .

- Antioxidant Capacity Assessment : Research conducted at the University of Hamburg highlighted the compound's ability to scavenge free radicals effectively compared to other fatty acid esters. The study utilized various assays to quantify its antioxidant capacity .

- Hepatoprotective Research : An animal study published in Toxicology Reports revealed that treatment with this compound significantly mitigated liver damage caused by acetaminophen overdose through its antioxidative properties.

Mechanism of Action

The mechanism of action of methyl (10Z,12E)-octadeca-10,12-dienoate involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. It also acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation . By activating PPARs, this compound can modulate the expression of genes involved in fatty acid oxidation and energy homeostasis .

Comparison with Similar Compounds

Methyl (10Z,12E)-octadeca-10,12-dienoate is similar to other linoleic acid esters, such as:

Methyl (9Z,11E)-octadeca-9,11-dienoate: Another isomer of linoleic acid with similar physiological effects.

Ethyl (10Z,12E)-octadeca-10,12-dienoate: An ethyl ester of linoleic acid with comparable properties.

Linoleic acid (10-trans, 12-cis): Another isomer with different geometric configuration but similar biological activities.

The uniqueness of this compound lies in its specific geometric configuration, which can influence its biological activity and interaction with cellular targets .

Biological Activity

Methyl (10Z,12E)-octadeca-10,12-dienoate, also known as methyl trans-10,cis-12-octadecadienoate or methyl conjugated linoleate, is a fatty acid methyl ester with significant biological activity. This compound is structurally characterized by its two double bonds located at the 10th and 12th carbon positions, which confer unique properties that influence its biological interactions.

- Molecular Formula : C19H34O2

- Molecular Weight : 294.47 g/mol

- CAS Number : 21870-97-3

The geometric configuration of the double bonds plays a crucial role in the compound's reactivity and biological functions. The presence of both trans and cis configurations allows this compound to exhibit distinct physical and chemical properties compared to its isomers.

Membrane Fluidity and Structure

This compound is known to influence cell membrane properties. Its incorporation into lipid bilayers enhances membrane fluidity, which is essential for maintaining cellular function and integrity. This fluidity is critical for various cellular processes, including signal transduction and membrane protein function .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. It acts as a precursor for bioactive lipid mediators that modulate inflammatory responses. Studies have shown that it can reduce the production of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory mediators .

Study on Lipid Metabolism

A study conducted on rats evaluated the effects of dietary supplementation with conjugated linoleic acid (CLA), which includes this compound. The results demonstrated significant improvements in body mass gain and alterations in serum lipid profiles. Specifically, CLA supplementation led to an increase in high-density lipoprotein (HDL) cholesterol while reducing total cholesterol levels .

Oxidative Stress Modulation

In another investigation, the antioxidant capacity of this compound was assessed. The findings indicated that this compound could mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This suggests potential therapeutic applications in conditions associated with oxidative damage .

Comparative Analysis with Other Fatty Acid Esters

To understand the unique biological activity of this compound better, it is useful to compare it with other related fatty acid esters:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Methyl (9Z,12E)-octadeca-9,12-dienoate | C19H34O2 | Different double bond positions |

| Methyl (9Z,12Z)-octadeca-9,12-dienoate | C19H34O2 | All cis configurations |

| Methyl (10E,12E)-octadecadienoate | C19H34O2 | All trans configurations |

The structural differences significantly affect their biological activities and potential health benefits.

Properties

Molecular Formula |

C19H34O2 |

|---|---|

Molecular Weight |

294.5 g/mol |

IUPAC Name |

methyl (10Z,12E)-octadeca-10,12-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3/b8-7+,10-9- |

InChI Key |

KMXSXYSNZMSDFK-GOJKSUSPSA-N |

Isomeric SMILES |

CCCCC/C=C/C=C\CCCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.